2-Morpholineacetic acid

Vue d'ensemble

Description

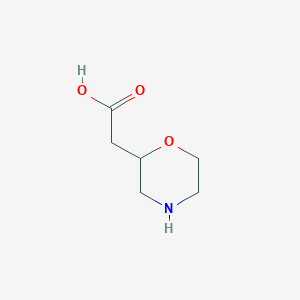

2-Morpholineacetic acid (IUPAC: 4-Morpholineacetic acid) is a heterocyclic organic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) linked to an acetic acid group via a methylene bridge. Its molecular formula is C₆H₁₁NO₃, with a molecular weight of 145.16 g/mol (). The hydrochloride salt form (C₆H₁₂ClNO₃, molecular weight: 181.62 g/mol) is commonly used in research due to enhanced solubility and stability (). The free acid melts at 160–163°C and is slightly soluble in methanol ().

This compound serves as a versatile reagent in organic synthesis, particularly in the development of bioisosteres for pharmaceutical applications. Its morpholine moiety contributes polarity and hydrogen-bonding capacity, making it valuable in designing molecules with tailored pharmacokinetic properties ().

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Morpholineacetic acid can be synthesized through several methods. One common route involves the reaction of morpholine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows: [ \text{Morpholine} + \text{Chloroacetic acid} \rightarrow \text{this compound} + \text{HCl} ]

Another method involves the use of amino alcohols and α-haloacid chlorides, followed by coupling, cyclization, and reduction reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

2-Morpholineacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Morpholineacetic acid plays a significant role in pharmaceutical development, particularly in the synthesis of new drugs. Its structural properties make it valuable in creating analgesics and anti-inflammatory agents.

Key Findings:

- Drug Synthesis: The compound is integral in synthesizing novel drug candidates that exhibit enhanced therapeutic efficacy against various diseases, including cancer and inflammatory disorders .

- Case Study: Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific cancer cell lines, such as MCF-7 (breast cancer) and A549 (non-small cell lung cancer), indicating its potential as a lead compound in anticancer drug development .

Biochemical Research

In biochemical research, this compound serves as a crucial reagent for various assays. It aids in studying enzyme activity and protein interactions, which are fundamental to understanding cellular processes.

Applications:

- Enzyme Assays: The compound is utilized to investigate the kinetics of enzyme reactions and to characterize enzyme-substrate interactions.

- Protein Interaction Studies: It helps in elucidating the mechanisms of protein-protein interactions that are vital for cellular signaling pathways.

Material Science

The exploration of this compound extends to material science, where it is investigated for its potential in developing advanced materials.

Properties:

- Polymer Development: The compound's properties allow it to be used in synthesizing polymers with improved durability and resistance to environmental factors.

- Coatings: Research has focused on its application in creating protective coatings that enhance the lifespan of materials exposed to harsh conditions .

Agricultural Chemistry

In agricultural chemistry, this compound is being studied for its role in developing agrochemicals.

Applications:

- Herbicides and Fungicides: The compound is explored as a potential ingredient in formulations aimed at increasing crop yield while minimizing environmental impact.

- Case Study: Studies have shown that formulations containing this compound demonstrate effective herbicidal activity against common weeds without adversely affecting crop health .

Diagnostic Applications

Recent research highlights the potential of this compound in diagnostic applications.

Role:

- Diagnostic Reagents: It is being investigated for its ability to serve as a reagent in clinical diagnostics, aiding in the detection of specific biomarkers related to various diseases .

Data Summary Table

| Application Area | Specific Uses | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical | Drug synthesis (analgesics, anti-inflammatories) | Potent anticancer activity against MCF-7 and A549 |

| Biochemical Research | Enzyme assays, protein interaction studies | Essential for studying enzyme kinetics |

| Material Science | Polymer development, protective coatings | Improved durability under environmental stress |

| Agricultural Chemistry | Herbicides and fungicides | Effective weed control with minimal crop impact |

| Diagnostic Applications | Clinical diagnostic reagents | Detection of disease biomarkers |

Mécanisme D'action

The mechanism of action of 2-Morpholineacetic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2-Morpholino-2-phenylacetic Acid

- Molecular Formula: C₁₂H₁₅NO₃

- Molecular Weight : 221.26 g/mol ()

- Key Features : A phenyl group replaces one hydrogen atom on the acetic acid’s α-carbon.

- Physicochemical Properties :

- Increased lipophilicity due to the aromatic phenyl group, reducing water solubility compared to 2-morpholineacetic acid.

- The steric bulk of the phenyl group may hinder reactivity in certain synthetic pathways.

- Applications : Likely used in drug discovery, as aromatic rings are common in bioactive molecules. The phenyl substitution could enhance binding to hydrophobic enzyme pockets ().

6-Morpholin-4-ylpyrazine-2-carboxylic Acid

- Molecular Formula : C₉H₁₁N₃O₃

- Molecular Weight : 209.20 g/mol ()

- Key Features : Incorporates a pyrazine ring (a diazine with two nitrogen atoms) instead of acetic acid.

- Physicochemical Properties: The pyrazine ring introduces electron-deficient characteristics, altering reactivity in nucleophilic or electrophilic substitutions.

2-Morpholinoethanesulfonic Acid (MES)

- Molecular Formula: C₆H₁₃NO₄S

- Molecular Weight : 195.23 g/mol ()

- Key Features : Replaces the acetic acid group with a sulfonic acid moiety.

- Physicochemical Properties :

- Sulfonic acid group confers strong acidity (pKa ~6.1), making MES a popular buffer in biochemical assays.

- High water solubility compared to this compound.

- Applications: Widely used in cell culture media and electrophoresis buffers due to its non-toxic, zwitterionic nature ().

2-(4-Morpholinecarbothioylsulfanyl)-acetic Acid

- Molecular Formula: Not explicitly stated, but structural analysis suggests C₇H₁₀N₂O₂S₂ ().

- Key Features : Contains a carbothioylsulfanyl (-CSS-) group attached to the morpholine ring.

- Applications : Investigated in coordination chemistry and catalysis, though detailed applications require further study ().

Structural and Functional Insights

- Hydrogen Bonding : The morpholine ring in this compound provides hydrogen-bond acceptor sites (oxygen and nitrogen), enhancing interactions in drug-receptor binding. Analogues with sulfonic acid (MES) or phenyl groups modify this capacity, impacting solubility and target affinity .

- Acid Strength : The acetic acid group (pKa ~2.5) is weaker than MES’s sulfonic acid (pKa ~6.1), making the latter more suitable for pH stabilization in neutral conditions .

- Safety : Handling hydrochloride salts requires protective gloves and eye protection due to irritation risks ().

Activité Biologique

2-Morpholineacetic acid, also known as SCH 90511, is a morpholine derivative that has garnered attention for its diverse biological activities. This compound is particularly noted for its role as a GABAB receptor antagonist, which has implications in various physiological processes, including appetite regulation and potential therapeutic applications in neurological disorders.

Chemical Structure and Properties

This compound features a morpholine ring, which is a six-membered heterocyclic structure containing both nitrogen and oxygen atoms. This unique configuration contributes to its solubility and biological activity. The compound can be represented as follows:

The primary mechanism of action for this compound involves its antagonistic effects on GABAB receptors. By inhibiting these receptors, the compound modulates neurotransmitter release, which can influence feeding behavior and anxiety responses. In studies involving fasted mice, administration of SCH 90511 significantly reduced food intake, demonstrating its potential role in appetite suppression .

Biological Activities

The biological activities of this compound extend beyond its effects on appetite regulation. Research has identified several key areas where this compound exhibits notable effects:

- Antibacterial Activity : Morpholine derivatives, including this compound, have shown promising antibacterial properties. For instance, modifications of the morpholine structure have led to compounds with enhanced efficacy against drug-resistant bacteria .

- Antitumor Effects : Some studies suggest that morpholine derivatives possess antitumor activity, potentially through mechanisms involving apoptosis induction in cancer cells.

- Anti-inflammatory Properties : The compound has been implicated in reducing inflammatory responses, which can be beneficial in treating various inflammatory diseases.

Appetite Regulation Study

In a controlled study on male C57BL/6 mice, the effects of SCH 90511 were evaluated under fasting conditions. Doses of 50 mg/kg and 100 mg/kg were administered intraperitoneally. Results indicated a significant reduction in food intake at both time points measured (60 min and 120 min) for the higher dose group . This suggests a robust appetite-suppressing effect mediated by GABAB receptor antagonism.

Antibacterial Evaluation

A study evaluating the antibacterial activity of various morpholine derivatives found that compounds modified with this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1 below:

| Compound | Gram-Positive Activity (Zone of Inhibition) | Gram-Negative Activity (Zone of Inhibition) |

|---|---|---|

| M1 | 15 mm | 12 mm |

| M2 | 18 mm | 10 mm |

| M3 | 20 mm | 14 mm |

Table 1: Antibacterial activity of morpholine derivatives

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Morpholineacetic acid, and how are its identity and purity validated experimentally?

- Methodological Answer : The synthesis typically involves the reaction of morpholine with chloroacetic acid under dehydrochlorination conditions, yielding this compound as an off-white solid with a melting point of 160–163°C . For characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm structural integrity, while high-performance liquid chromatography (HPLC) assesses purity (>95% by area normalization). Elemental analysis (C, H, N) and mass spectrometry (MS) further validate molecular composition. Known compounds require literature comparison, whereas novel derivatives demand detailed spectral data in the main manuscript, with extended datasets in supplementary materials .

Q. What physicochemical properties of this compound are critical for experimental reproducibility?

- Methodological Answer : Key properties include:

- Melting Point : 160–163°C (determined via differential scanning calorimetry).

- Solubility : Slightly soluble in methanol; solubility profiles in aqueous buffers (pH 1–12) should be experimentally mapped for reaction optimization.

- Stability : Hygroscopicity tests under controlled humidity (e.g., 25°C/60% RH) are essential for storage guidelines. Report absolute values (e.g., mg/mL) rather than derived percentages to aid replication .

Q. How can researchers ensure batch-to-batch consistency in this compound synthesis?

- Methodological Answer : Implement quality control protocols such as:

- In-process controls : Monitor reaction completion via thin-layer chromatography (TLC) or real-time pH adjustments.

- Batch comparison : Use statistical tools (e.g., Student’s t-test) to compare melting points, NMR spectra, and HPLC retention times across batches.

- Impurity profiling : Reference pharmacopeial standards (e.g., EP impurities) to identify and quantify byproducts like unreacted morpholine or chloroacetic acid residues .

Advanced Research Questions

Q. How should experimental designs be structured to investigate the reactivity of this compound in novel catalytic systems?

- Methodological Answer :

- Control variables : Fix temperature, solvent polarity, and catalyst loading while varying substrate ratios. Use factorial designs to identify interaction effects.

- Kinetic studies : Employ pseudo-first-order conditions with excess reagent to isolate rate constants.

- Statistical validation : Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize significance, avoiding overreliance on null hypothesis testing .

Q. How can contradictory data on the hydrolytic stability of this compound be resolved?

- Methodological Answer :

- Methodology audit : Compare experimental conditions (e.g., buffer ionic strength, temperature) across studies. Replicate conflicting experiments with standardized protocols.

- Advanced analytics : Use LC-MS/MS to detect degradation products undetected in HPLC-UV.

- Meta-analysis : Systematically review literature using PRISMA guidelines to identify bias in sampling or measurement techniques .

Q. What computational approaches predict the biological interactions of this compound derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with target proteins (e.g., enzymes in metabolic pathways).

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to correlate with experimental redox behavior.

- Validation : Cross-check computational results with in vitro assays (e.g., enzyme inhibition IC50 values) .

Q. What methodologies assess the suitability of this compound as a solubility enhancer in drug formulations?

- Methodological Answer :

- Phase solubility studies : Measure API solubility in the presence of increasing this compound concentrations (e.g., Higuchi and Connors method).

- In vitro models : Use Caco-2 cell monolayers to evaluate permeability changes.

- Stability-indicating assays : Stress test formulations under accelerated conditions (40°C/75% RH) and quantify degradation via validated HPLC methods .

Q. How can researchers integrate this compound into multi-step syntheses while minimizing side reactions?

- Methodological Answer :

- Protecting group strategies : Temporarily block reactive sites (e.g., morpholine nitrogen) using tert-butoxycarbonyl (Boc) groups.

- Reaction monitoring : Use inline Fourier-transform infrared (FTIR) spectroscopy to detect intermediates.

- Design of Experiments (DoE) : Optimize parameters like stoichiometry and reaction time using response surface methodology (RSM) .

Propriétés

IUPAC Name |

2-morpholin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-6(9)3-5-4-7-1-2-10-5/h5,7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCXRVFSIAWFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407766 | |

| Record name | 2-Morpholineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180863-27-8 | |

| Record name | 2-Morpholineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.